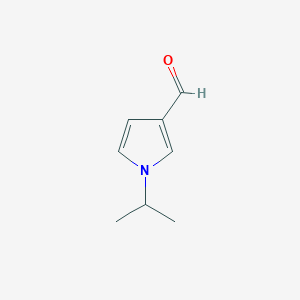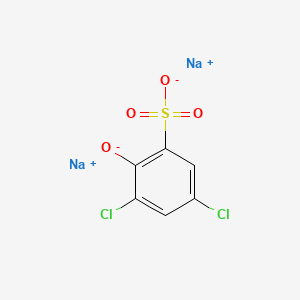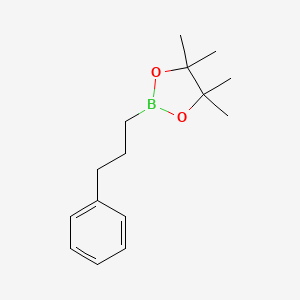
2,6-Diethyl-3-nitroaniline
Overview
Description
2,6-Diethyl-3-nitroaniline is an organic compound belonging to the class of nitroanilines It is characterized by the presence of two ethyl groups at the 2 and 6 positions and a nitro group at the 3 position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-3-nitroaniline typically involves the nitration of 2,6-diethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2,6-diethylaniline is gradually added to a nitrating mixture under controlled conditions. The product is then purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2,6-diethyl-3-aminobenzene. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group in this compound can be substituted by other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can replace the nitro group with a methoxy group.
Oxidation: Although less common, the compound can also undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Sodium methoxide, other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 2,6-Diethyl-3-aminobenzene.
Substitution: 2,6-Diethyl-3-methoxyaniline (if methoxide is used).
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
2,6-Diethyl-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in studies involving the interaction of nitroanilines with biological systems, including enzyme inhibition and protein binding studies.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with specific biological activities.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-3-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
- 2,4-Diethyl-3-nitroaniline
Comparison: 2,6-Diethyl-3-nitroaniline is unique due to the specific positioning of its ethyl groups, which can influence its chemical reactivity and physical properties. Compared to other nitroanilines, it may exhibit different solubility, melting point, and reactivity patterns. The presence of the ethyl groups can also affect its interaction with biological targets, potentially leading to distinct biological activities.
Properties
IUPAC Name |
2,6-diethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-7-5-6-9(12(13)14)8(4-2)10(7)11/h5-6H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRMXALZAFEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)[N+](=O)[O-])CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556556 | |
| Record name | 2,6-Diethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103392-86-5 | |
| Record name | 2,6-Diethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)











